![molecular formula C20H11ClF5N3O2S B2951333 7-[Chloro(difluoro)methyl]-3-(phenylsulfonyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-A]pyrimidine CAS No. 685107-54-4](/img/structure/B2951333.png)
7-[Chloro(difluoro)methyl]-3-(phenylsulfonyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-A]pyrimidine
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Description
Scientific Research Applications
Medicinal Chemistry
Pyrazolo[1,5-a]pyrimidines are considered key structural motifs in medicinal chemistry due to their varied and significant biological activities. They have been identified in structures as potential drugs for the treatment of cancer, inflammatory diseases, and viral diseases .
Pharmaceuticals
This class of compounds is used in pharmaceuticals, with some derivatives being prominent in drug formulations. For example, zaleplon and indiplon are sedative agents, and ocinaplon was identified as an anxiolytic agent .
Pesticides
Due to their bioactive properties, pyrazolo[1,5-a]pyrimidines can be utilized in the development of pesticides .
Dyes and Pigments
These compounds have applications in dyes and pigments due to their chemical properties that can be tailored for coloration purposes .
Optical Applications
A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Material Science
Pyrazolo[1,5-a]pyrimidine derivatives have attracted attention in material science recently due to their significant photophysical properties .
properties
IUPAC Name |
3-(benzenesulfonyl)-7-[chloro(difluoro)methyl]-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF5N3O2S/c21-19(22,23)17-10-15(12-6-8-13(9-7-12)20(24,25)26)28-18-16(11-27-29(17)18)32(30,31)14-4-2-1-3-5-14/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJQODCJJPWMGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)Cl)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF5N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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